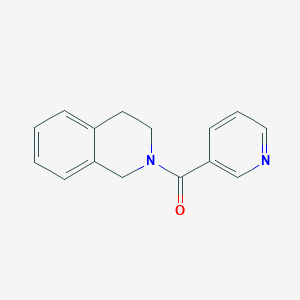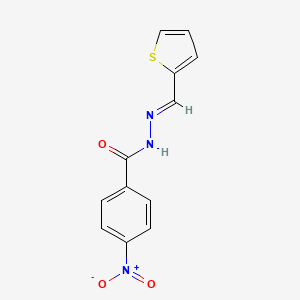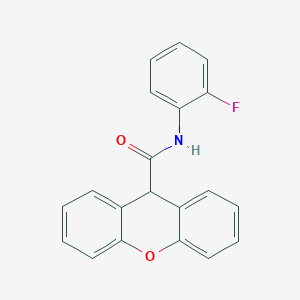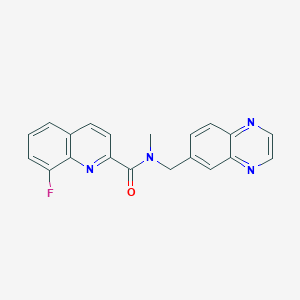
2-(3-吡啶甲酰基)-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, can be achieved through various synthetic routes. A notable method involves the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, leading to the selective formation of tetrahydroquinoline derivatives in moderate to good yields. This process is influenced by the electronic nature of the substituents present in the reactants (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, is characterized by the presence of a saturated cyclohexane ring fused to an aromatic pyridine moiety. This structure is pivotal in defining the chemical reactivity and properties of these compounds. X-ray structure analyses have been used to support the structures of related tetrahydroquinoline compounds, providing insights into their conformation and electronic distribution (Yehia, Polborn, & Müller, 2002).
Chemical Reactions and Properties
Tetrahydroisoquinolines, including 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, undergo various chemical reactions owing to their rich electronic and structural features. For instance, they can participate in Lewis acid-catalyzed cycloadditions, domino reactions involving oxidative dehydrogenation, and cyclization processes, leading to the synthesis of complex heterocyclic compounds. These reactions underscore the versatility and reactivity of tetrahydroisoquinoline derivatives in organic synthesis (Lavilla, Bernabeu, Carranco, & Díaz, 2003).
科学研究应用
合成方案
- 吡咯烷和四氢喹啉衍生物的合成:卢世和石磊(2007 年)的一项研究展示了使用芳基亚乙烯基环丙烷和乙酸乙酯(芳基亚氨基)在路易斯酸存在下制备吡咯烷和 1,2,3,4-四氢喹啉衍生物的方法。这种合成取决于反应物的电子性质,并提供了一种选择性生成各种衍生物的途径 (Lu & Shi, 2007)。
化学转化和应用
氧化还原中性 α-酰胺化
朱和塞德尔(2016 年)描述了一个过程,其中 1,2,3,4-四氢异喹啉与芳香醛和异氰酸酯反应时发生氧化还原中性 α-酰胺化,同时进行 N-烷基化。这种由乙酸促进的 Ugi 反应的新变体为功能化四氢异喹啉衍生物提供了一种新途径 (Zhu & Seidel, 2016)。
具有双 C-H 官能化的氧化还原中性环化
在朱和塞德尔(2017 年)的另一项研究中,1,2,3,4-四氢异喹啉等胺与 2-烷基喹啉-3-甲醛及其吡啶类似物发生氧化还原中性环化。这个过程涉及双 C-H 键官能化,并且仅由乙酸促进,突出了创建复杂分子结构的潜在途径 (Zhu & Seidel, 2017)。
药用应用
嘧啶并[3,2-c]四氢异喹啉-2,4-二酮的合成
马宗达和穆科帕迪艾(2003 年)用 1,3-二烷基-5-(N-2'-溴苄基,N-甲基氨基嘧啶-2,4-二酮合成了许多嘧啶并[3,2-c]四氢异喹啉-2,4-二酮。这个过程涉及芳基自由基向尿嘧啶环的分子内加成,可能对开发新的药物化合物具有重要意义 (Majumdar & Mukhopadhyay, 2003)。
铱(III)配合物的抗癌效力
卡拉斯科等人。(2020 年)报道了含有 2-((2,3,4,5-四甲基环戊二烯基)甲基)吡啶的结构应变半夹心铱(III)配合物的合成。这些配合物对 MCF7 癌细胞表现出非凡的效力,表明一类新的有机铱药物候选物可用于癌症治疗 (Carrasco et al., 2020)。
生物医学意义
- 存在于帕金森氏症和正常人脑中:新和等人。(1987 年)在帕金森氏症和正常人脑中发现了 1,2,3,4-四氢异喹啉。研究发现,这种作为 MPTP 类似物的化合物在帕金森氏症大脑中显着增加,表明它可能是与帕金森氏症相关的内源性神经毒素 (Niwa et al., 1987)。
作用机制
安全和危害
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17/h1-6,8,10H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTBLKTWVIFNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(pyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)


![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)


![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)
![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)